REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4]([C:5](=[O:6])[c:7]1[cH:8][cH:9][c:10]([S:13][CH:14]2[CH2:15][CH2:16]2)[cH:11][cH:12]1)=[O:17].[CH3:21][c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1.[ClH:20].[Na+:19].[OH-:18]>>[O:3]=[C:4]([C:5](=[O:6])[c:7]1[cH:8][cH:9][c:10]([S:13][CH:14]2[CH2:15][CH2:16]2)[cH:11][cH:12]1)[OH:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(=O)c1ccc(SC2CC2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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O=C(O)C(=O)c1ccc(SC2CC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |